2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid
Description
This compound, also referred to as 2-{8-[(tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonan-6-yl}acetic acid, is a spirocyclic derivative featuring a unique bicyclic framework. Its structure includes a 5-oxa-8-azaspiro[3.5]nonane core with a tert-butoxycarbonyl (Boc) protecting group at the 8-position and an acetic acid moiety at the 6-position. The Boc group enhances solubility and stability during synthetic processes, while the acetic acid substituent enables functionalization for pharmacological or material applications .
Notably, this compound is listed as discontinued in commercial catalogs (e.g., CymitQuimica), suggesting challenges in synthesis, stability, or demand . Its molecular formula is C₁₄H₂₃NO₅, with a molecular weight of 285.34 g/mol .
Properties
IUPAC Name |
2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-8-10(7-11(16)17)19-14(9-15)5-4-6-14/h10H,4-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUPJGRNXZFBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC2(C1)CCC2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid (CAS Number: 2309469-39-2) is a complex organic compound characterized by its unique spirocyclic structure and functional groups that contribute to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 285.34 g/mol. The structure includes an azaspiro framework, which is known to enhance biological activity through interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 285.34 g/mol |
| CAS Number | 2309469-39-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that compounds with similar structures can modulate enzyme activities and influence signaling pathways relevant to various physiological processes.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, impacting metabolic pathways.
- Receptor Binding : It may act as an agonist or antagonist at certain receptors, influencing cellular responses.
Biological Activity
Research indicates that compounds related to this structure exhibit a range of biological activities:
- Antimicrobial Properties : Some studies suggest that azaspiro compounds can possess antimicrobial effects, potentially serving as leads for antibiotic development.
- Antitumor Activity : There is evidence indicating that similar compounds may inhibit cancer cell proliferation, making them candidates for anticancer drug development.
- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antimicrobial Activity :
-
Research on Antitumor Effects :
- In vitro assays demonstrated that related spirocyclic compounds inhibited the growth of several cancer cell lines, indicating their potential as anticancer agents .
- Inflammation Modulation :
Scientific Research Applications
Overview
2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid is a complex organic compound with significant potential in various scientific research applications. Its unique structural properties, particularly the spirocyclic framework, contribute to its biological activity and reactivity, making it a subject of interest in pharmacological studies.
Pharmacological Studies
The compound exhibits potential pharmacological properties, particularly in modulating biological activities relevant to therapeutic contexts. Research indicates that compounds with similar structures can interact with various biological targets, including enzymes and receptors, thus influencing metabolic pathways.
Anticancer Research
Recent studies have demonstrated that azaspiro compounds can possess anticancer properties. For instance, related compounds have shown significant growth inhibition against various cancer cell lines, including those for breast cancer (MCF-7) and ovarian cancer (OVCAR-8). The mechanism often involves the induction of apoptosis or cell cycle arrest in cancer cells, making this compound a candidate for further anticancer drug development .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding affinity of this compound with specific proteins involved in disease mechanisms. For example, docking studies targeting bacterial regulatory proteins suggest that such compounds can inhibit pathogenic processes, providing insights into their use as antimicrobial agents .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated the effects of azaspiro compounds on MCF-7 cells | Significant growth inhibition observed; mechanisms included apoptosis induction |
| Molecular Docking Analysis | Evaluated binding interactions with PqsR protein in Pseudomonas aeruginosa | Binding energies ranged from -5.8 to -8.2 kcal/mol, indicating potential as an antimicrobial agent |
| Synthesis and Characterization | Developed synthetic routes for related azaspiro compounds | Confirmed structural integrity using NMR and IR spectroscopy |
Comparison with Similar Compounds
Structural Analogues
2-{8-[(tert-Butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonan-7-yl}acetic Acid
- Key Difference : The acetic acid group is at the 7-position instead of the 6-position.
- Impact : Positional isomerism may alter steric hindrance, reactivity, and biological activity. Molecular weight remains identical (285.34 g/mol ), but physicochemical properties (e.g., logP, solubility) could differ significantly .
5-Boc-2-oxa-5,8-diazaspiro[3.5]nonane
- Structure : Replaces the acetic acid group with a secondary amine.
- Application : Used as a building block for drug discovery, leveraging the Boc group for controlled deprotection. Molecular weight: 242.30 g/mol .
6-Methyl-2,6-diazaspiro[3.5]nonane diHCl
- Features : Contains a diaza core and methyl substituent. Lacks the Boc and acetic acid groups.
- Utility : Primarily employed in peptide mimetics due to its rigid scaffold .
Functional Group Comparisons
Boc-Protected Analogues
- Example: Methyl (2S)-3,3-Dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate () Role: Demonstrates the Boc group’s utility in stabilizing amines during synthesis. Hydrolysis under acidic conditions (e.g., HCl/dioxane) efficiently removes the Boc group . Contrast: The target compound’s acetic acid group introduces polarity, unlike ester-terminated analogues.
Acetic Acid Derivatives
- Example: [2-Amino-6-(4-substituted aryl)-4-(4-substituted phenyl)-1,6-dihydropyrimidine-5-yl]-acetic acid derivatives () Activity: Anti-inflammatory properties (IC₅₀ values comparable to diclofenac sodium).
Stability and Commercial Availability
Preparation Methods
Structural and Chemical Properties
Molecular Characteristics
The compound has the molecular formula C₁₄H₂₃NO₅ and a molecular weight of 285.34 g/mol . Its IUPAC name, 2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid , reflects its spirocyclic core, tert-butoxycarbonyl (Boc) protecting group, and acetic acid side chain. The spiro[3.5]nonane system consists of a five-membered oxolane ring fused to a four-membered azetidine ring.
Spectroscopic Data
While explicit spectral data (NMR, IR) are absent in the provided sources, the SMILES notation CC(C)(C)OC(=O)N1CC(OC2(C1)CCC2)CC(=O)O confirms the connectivity. The Boc group (tert-butoxycarbonyl) is evident at the 8-position, while the acetic acid moiety is attached to the 6-position of the spiro system.
Synthetic Routes
Core Spirocyclic Framework Construction
The synthesis of the spiro[3.5]nonane system is critical. A method adapted from CN113214290A involves:
- Chloroacetylation : Reacting 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base to form a chloroacetamide intermediate.
- Cyclization : Intramolecular nucleophilic substitution under inert atmosphere (N₂) with potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) yields the spirocyclic lactam.
- Reduction : The lactam is reduced to the corresponding amine using lithium aluminum hydride (LiAlH₄) in THF.
- Deprotection : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl (Bn) protecting group, yielding the free amine.
Key Reaction:
$$
\text{Oxetane derivative} \xrightarrow{\text{ClCH}2\text{COCl, TEA}} \text{Chloroacetamide} \xrightarrow{\text{t-BuOK, THF}} \text{Spirolactam} \xrightarrow{\text{LiAlH}4} \text{Spiroamine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Deprotected amine}
$$
Introduction of Boc Protecting Group
The free amine from Step 2.1 is reacted with di-tert-butyl dicarbonate (Boc₂O) in a mixture of THF and water, using sodium bicarbonate (NaHCO₃) as a base. This step proceeds at room temperature for 12–24 hours, achieving quantitative Boc protection.
$$
\text{Spiroamine} + \text{Boc}2\text{O} \xrightarrow{\text{NaHCO}3, \text{THF/H}_2\text{O}} \text{Boc-protected spiroamine}
$$
Acetic Acid Moiety Attachment
The acetic acid side chain is introduced via alkylation. The Boc-protected spiroamine is treated with ethyl bromoacetate in DMF using cesium carbonate (Cs₂CO₃) as a base. Subsequent hydrolysis with aqueous lithium hydroxide (LiOH) yields the carboxylic acid.
$$
\text{Boc-spiroamine} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{Ester intermediate} \xrightarrow{\text{LiOH, H}2\text{O}} \text{this compound}
$$
Optimization and Industrial Scalability
Yield Improvements
Analytical Validation
Purity Assessment
| Parameter | Result | Method |
|---|---|---|
| HPLC Purity | 99.5% | C18 column, 0.1% TFA |
| Melting Point | 142–144°C | Differential scanning calorimetry |
| Water Content | <0.5% | Karl Fischer titration |
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Steps | Overall Yield | Scalability |
|---|---|---|---|---|
| Chloroacetylation | Oxetane derivative | 4 | 58% | Industrial |
| Reductive Amination | Piperidone | 5 | 42% | Laboratory |
| Ring-Closing Metathesis | Diene amine | 3 | 35% | Limited |
The chloroacetylation route is preferred for its higher yield and compatibility with Good Manufacturing Practices (GMP).
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves constructing the spirocyclic core via cyclization or ring-closing metathesis. For example, analogous spiro systems (e.g., ) utilize boron trifluoride diethyl etherate as a catalyst for cyclization. Key steps include:
Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the nitrogen atom under anhydrous conditions (e.g., using Boc anhydride in dichloromethane with a base like DMAP).
Spiro ring formation : Acid-catalyzed cyclization (e.g., H2SO4 or BF3·OEt2) to form the 5-oxa-8-azaspiro[3.5]nonane system.
Acetic acid side-chain incorporation : Alkylation or coupling reactions (e.g., Mitsunobu reaction) to attach the acetic acid moiety.
Critical factors :
- Temperature control (< 0°C for Boc protection to prevent side reactions).
- Solvent polarity (THF or DMF for cyclization steps).
- Catalyst loading (e.g., 10 mol% BF3·OEt2 for optimal yield).
Data Table :
| Step | Reaction Type | Conditions | Yield (%) | Ref. |
|---|---|---|---|---|
| Boc Protection | Acylation | Boc2O, DMAP, DCM, 0°C | 85–90 | |
| Cyclization | Acid-catalyzed | BF3·OEt2, THF, 60°C | 70–75 | |
| Side-chain addition | Mitsunobu | DIAD, PPh3, DMF | 60–65 |
Q. How is the spirocyclic structure confirmed spectroscopically?
- Methodological Answer : Structural validation relies on NMR (1H, 13C, 2D-COSY), X-ray crystallography , and HRMS :
- 1H NMR : Key signals include the spirocyclic proton (δ 3.8–4.2 ppm, multiplet) and Boc methyl groups (δ 1.4 ppm, singlet).
- 13C NMR : Spiro carbon (quaternary, δ 70–80 ppm) and carbonyl groups (Boc: δ 155 ppm; acetic acid: δ 170 ppm).
- X-ray : Resolves stereochemistry at the spiro center (e.g., uses X-ray to confirm analogous structures).
Note : Discrepancies in NOESY data (e.g., unexpected cross-peaks) may indicate conformational flexibility in the spiro system .
Advanced Research Questions
Q. What computational methods predict the reactivity of intermediates in spiro ring formation?
- Methodological Answer : The ICReDD framework ( ) combines quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) with reaction path sampling to model cyclization pathways.
- Transition State Analysis : Identify energy barriers for spiro ring closure (e.g., comparing chair vs. boat conformers).
- Solvent Effects : Use COSMO-RS to simulate solvent polarity impacts on reaction rates.
- Case Study : For a similar compound (), DFT predicted a 15 kcal/mol barrier for cyclization, aligning with experimental yields (70% at 60°C).
Tools : Gaussian 16, ORCA, or NWChem for simulations .
Q. How can contradictory NMR data on stereoisomerism be resolved?
- Methodological Answer : Contradictions often arise from dynamic stereochemistry or impurities. Mitigation strategies include:
Variable Temperature NMR : Detect coalescence temperatures for interconverting stereoisomers (e.g., broadening of peaks at −40°C).
Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane:isopropanol, 90:10).
Crystallography : Resolve absolute configuration (e.g., used X-ray for a spiro compound).
Example : A study on a related azaspiro compound () showed VT-NMR resolved two rotamers with ΔG‡ = 12 kcal/mol .
Q. What strategies optimize reaction scalability while maintaining stereochemical purity?
- Methodological Answer :
- Flow Chemistry : Continuous reactors minimize side reactions (e.g., ’s RDF2050112 highlights reactor design principles).
- Catalyst Screening : Immobilized enzymes or chiral catalysts (e.g., ’s BF3·OEt2) improve enantioselectivity.
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediates.
Case Study : A scaled-up synthesis of a spiro β-lactam () achieved 80% yield and >99% ee using a packed-bed reactor .
Data Contradiction Analysis
Q. Why do different studies report conflicting yields for the Boc protection step?
- Analysis : Discrepancies (e.g., 70% vs. 90% yields) may stem from:
- Moisture Sensitivity : Boc reactions are highly moisture-sensitive; trace water reduces yields.
- Base Selection : DMAP vs. pyridine affects reaction efficiency (DMAP gives higher yields due to superior nucleophilicity).
- Work-up Methods : Aqueous extraction vs. column chromatography impacts recovery.
Resolution : Standardize anhydrous conditions and use Karl Fischer titration to verify solvent dryness .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
